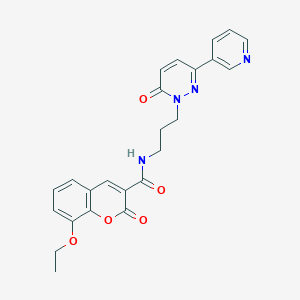
8-ethoxy-2-oxo-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-ethoxy-2-oxo-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H22N4O5 and its molecular weight is 446.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 8-ethoxy-2-oxo-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide is a member of the chromene and pyridazine classes of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H20N4O5, with a molecular weight of 432.4 g/mol. The structure features a chromene backbone substituted with an ethoxy group and a pyridazine moiety, which is pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4O5 |
| Molecular Weight | 432.4 g/mol |
| CAS Number | 1021137-35-8 |
Pharmacological Activities
Research indicates that derivatives of pyridazine and chromene compounds exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Certain derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief.
- Anticancer Properties : Some studies indicate that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for key enzymes involved in inflammatory processes, such as COX and lipoxygenase (LOX) .
- Interaction with Receptors : It may interact with specific receptors involved in pain and inflammation pathways, modulating their activity to provide therapeutic effects .
Study 1: Analgesic and Anti-inflammatory Activity
A study conducted on similar pyridazinone derivatives demonstrated significant analgesic and anti-inflammatory properties. These compounds were found to be more potent than traditional NSAIDs like aspirin and indomethacin in reducing pain and inflammation in animal models .
Study 2: Anticancer Potential
Research focusing on pyridazine derivatives indicated that they could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that the compound could be explored as a potential anticancer agent .
科学研究应用
- Enzyme Inhibition :
- The compound has shown potential as an inhibitor of key enzymes involved in inflammatory processes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which play significant roles in inflammation and pain.
- Anticancer Properties :
- Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the pyridazin moiety is believed to enhance its interaction with specific cellular targets involved in cancer progression.
Inflammation Studies
- The compound can be utilized in research focused on inflammatory diseases such as arthritis, asthma, and cardiovascular diseases. Its ability to inhibit COX and LOX makes it a candidate for further studies aimed at developing new anti-inflammatory drugs.
Cancer Research
- Given its potential anticancer properties, 8-ethoxy-2-oxo-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide can be explored in preclinical models to assess its efficacy against various cancer cell lines.
Pharmacological Studies
- The compound's pharmacokinetics and pharmacodynamics can be investigated to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for determining its suitability for clinical applications.
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of the compound significantly reduced inflammatory markers and pain response compared to control groups. This study highlighted the potential of the compound as a new therapeutic agent for managing chronic inflammation.
Case Study 2: Antitumor Activity
In vitro studies using human cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation.
属性
IUPAC Name |
8-ethoxy-2-oxo-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-2-32-20-8-3-6-16-14-18(24(31)33-22(16)20)23(30)26-12-5-13-28-21(29)10-9-19(27-28)17-7-4-11-25-15-17/h3-4,6-11,14-15H,2,5,12-13H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPONOWSLVHSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













